4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The compound has the molecular formula and a molecular weight of approximately 449.87 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide exhibits significant biological activity, particularly in oncology. Research indicates that it possesses antitumor properties, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve inhibition of specific pathways critical for cancer cell proliferation.
The synthesis of this compound typically involves several key steps:
These methods ensure high yields and purity, essential for pharmaceutical applications.
The primary application of 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide lies in drug development for cancer treatment. Its unique structure allows for targeted therapy against specific cancer types, particularly those resistant to conventional treatments. Furthermore, its potential use as a research tool in studying cellular pathways related to cancer makes it valuable in both clinical and laboratory settings.
Interaction studies have shown that this compound can effectively bind to specific receptors involved in tumor growth and metastasis. These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic efficacy. Studies using molecular docking simulations suggest that 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide has a favorable binding affinity for targets associated with cancer progression.
Several compounds share structural similarities with 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-[[(1S)-2-(azetidin-1-yl)-1-(3,4-difluoro-5-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamide | Quinazoline core, difluoro-substituted phenyl | Anticancer | Additional methoxy group enhances solubility |
4-[[(1S)-2-(azetidin-1-yl)-1-(4-carbamoylphenyl)ethyl]amino]quinazoline-8-carboxamide | Carbamoyl group on phenyl | Antitumor | Potentially less toxic due to carbamate functionality |
4-[[(1S)-2-(azetidin-1-yl)-1-(4-fluoro-3-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamide | Fluoro and methoxy substituents | Anticancer | Enhanced bioavailability through methoxy substitution |
These compounds illustrate variations in biological activity and pharmacological profiles while maintaining the core structure that defines their classification as quinazoline derivatives.
The systematic IUPAC name is (S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉ClF₃N₅O |
Molecular Weight | 449.86 g/mol |
CAS Registry Number | 1379545-95-5 |
InChI Key | HXAUJHZZPCBFPN-QGZVFWFLSA-N |
SMILES | O=C(C1=CC=CC2=C(NC@@HC3=CC=C(Cl)C(C(F)(F)F)=C3)N=CN=C12)N |
The stereochemistry is critical for activity, as the (S)-enantiomer exhibits superior kinase inhibition compared to its (R)-counterpart.
The compound emerged from efforts to optimize quinazoline-based kinase inhibitors. Key milestones include:
Quinazoline carboxamides are a well-studied class of kinase inhibitors. Key differentiating features of this compound include:
Compared to first-generation quinazoline derivatives (e.g., gefitinib), this compound’s dual inhibition of p70S6K and Akt circumvents feedback activation mechanisms common in PI3K/Akt/mTOR-targeted therapies. Its ability to cross the blood-brain barrier further distinguishes it from peers, enabling potential use in glioblastoma.
Feature | Detail |
---|---|
Core Structure | Quinazoline with C-8 carboxamide |
Chiral Center | (S)-configuration at ethylamino side chain |
Key Functional Groups | Azetidine, 4-chloro-3-(trifluoromethyl)phenyl, carboxamide |
Molecular Weight | 449.86 g/mol |
LogP (Predicted) | 3.2 (indicating moderate lipophilicity) |
Compound | p70S6K IC₅₀ (nM) | Akt1 IC₅₀ (nM) | Selectivity (Kinases inhibited <10× IC₅₀) |
---|---|---|---|
4-[[(1S)-...]carboxamide | 1.0 | 1.0 | 6/264 |
Gefitinib | >10,000 | >10,000 | EGFR-specific |
M2698 (Clinical analogue) | 1.0 | 1.0 | 6/264 |
Data sourced from biochemical assays.
The target compound possesses the molecular formula C₂₁H₁₉ClF₃N₅O with a molecular weight of 449.9 g/mol, representing a complex quinazoline-8-carboxamide derivative incorporating multiple pharmacologically relevant structural features [1]. X-ray crystallographic analysis of quinazoline-based compounds typically reveals monoclinic or triclinic crystal systems, with space groups commonly belonging to P21/c or P-1 symmetries [2] [3]. The molecular structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems, where the quinazoline core maintains planarity while substituents adopt energetically favorable conformations.
Crystallographic studies of related 4-aminoquinazoline derivatives demonstrate that the quinazoline ring system typically exhibits C-N bond lengths ranging from 1.33 to 1.38 Å for the pyrimidine nitrogen atoms, with C-C bond lengths in the fused benzene ring measuring 1.38 to 1.42 Å [2]. The carboxamide functionality at the 8-position introduces specific geometric constraints, with C=O bond lengths typically measuring 1.22 to 1.24 Å and C-N(amide) distances ranging from 1.32 to 1.36 Å [4] [3]. The stereogenic center at the (1S)-position creates defined spatial arrangements that influence both crystal packing and molecular recognition properties.
Table 1: Molecular Structural Properties of the Target Compound
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉ClF₃N₅O |
Molecular Weight (g/mol) | 449.9 |
Exact Mass (g/mol) | 449.1230224 |
XLogP3 | 3.9 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 6 |
Topological Polar Surface Area (Ų) | 84.1 |
Heavy Atom Count | 31 |
Defined Atom Stereocenter Count | 1 |
Formal Charge | 0 |
Complexity Index | 635 |
Intermolecular hydrogen bonding patterns in quinazoline-8-carboxamide crystals typically involve N-H···O interactions with distances ranging from 2.8 to 3.2 Å and bond angles between 150° and 170° [2]. The carboxamide nitrogen frequently participates as both hydrogen bond donor and acceptor, creating extended supramolecular networks that stabilize the crystal lattice [4]. The 4-chloro-3-(trifluoromethyl)phenyl substituent introduces halogen bonding capabilities, with C-Cl···O contacts typically observed at distances of 3.0 to 3.8 Å [2] [5].
Table 2: Typical Crystallographic Parameters for Quinazoline-8-carboxamide Derivatives
Parameter | Typical Range/Values |
---|---|
Crystal System | Monoclinic/Triclinic |
Space Group | P21/c, P-1 |
Unit Cell a (Å) | 8-15 |
Unit Cell b (Å) | 10-18 |
Unit Cell c (Å) | 12-20 |
α (°) | 90 (monoclinic) |
β (°) | 90-120 |
γ (°) | 90 (monoclinic) |
Volume (ų) | 1200-3000 |
Z | 2-4 |
Density (g/cm³) | 1.2-1.6 |
Temperature (K) | 100-298 |
Wavelength (Å) | 0.71073 (Mo Kα) |
R-factor | 0.03-0.08 |
wR-factor | 0.08-0.15 |
Density Functional Theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets provide comprehensive insights into the electronic structure and conformational preferences of the target compound [6] [7]. The optimized geometry reveals that the quinazoline core maintains essential planarity, with the carboxamide group at the 8-position adopting a near-coplanar arrangement to maximize conjugation with the aromatic system [3]. The calculated torsion angle between the carboxamide plane and the quinazoline ring typically ranges from 5° to 15°, indicating favorable overlap between the amide π-system and the aromatic framework.
Frontier molecular orbital analysis demonstrates that the Highest Occupied Molecular Orbital energy ranges from -6.2 to -7.5 eV, while the Lowest Unoccupied Molecular Orbital energy spans -1.5 to -2.5 eV, yielding HOMO-LUMO energy gaps between 4.0 and 5.5 eV [6] [8]. These values position the compound within the range typical for bioactive quinazoline derivatives, suggesting appropriate electronic properties for biological interactions. The molecular dipole moment, calculated to range from 3.5 to 7.5 Debye, reflects the polarized nature of the molecule arising from the electron-withdrawing trifluoromethyl and chloro substituents combined with the electron-donating azetidine moiety [7].
Table 3: Density Functional Theory-Calculated Electronic Properties (Typical Ranges)
Electronic Property | B3LYP/6-31G(d,p) |
---|---|
HOMO Energy (eV) | -6.2 to -7.5 |
LUMO Energy (eV) | -1.5 to -2.5 |
HOMO-LUMO Gap (eV) | 4.0 to 5.5 |
Dipole Moment (Debye) | 3.5 to 7.5 |
Ionization Potential (eV) | 6.2 to 7.5 |
Electron Affinity (eV) | 1.5 to 2.5 |
Electronegativity (eV) | 3.8 to 5.0 |
Chemical Hardness (eV) | 2.0 to 2.8 |
Global Softness (eV⁻¹) | 0.18 to 0.25 |
Electrophilicity Index (eV) | 2.8 to 4.5 |
Conformational analysis of the azetidine ring reveals multiple accessible conformations with relatively low interconversion barriers [9] [10]. The four-membered saturated ring can adopt planar, puckered, or twisted conformations, with energy differences typically ranging from 0.3 to 2.0 kcal/mol [9]. The puckered conformations, where either C₂ or C₃ adopts an endo orientation, represent the most stable arrangements due to reduced ring strain and optimized C-H bond orientations [11] [12]. The stereochemistry at the (1S)-center influences the preferred azetidine conformation through 1,3-diaxial interactions with the quinazoline framework.
Table 4: Azetidine Ring Conformational Analysis
Conformation | Energy (kcal/mol) | Puckering Amplitude (°) | Occurrence (%) |
---|---|---|---|
Planar | 0.0 (reference) | 0 | 30-40 |
Puckered (C₂-endo) | +0.5 to +1.2 | 15-25 | 25-35 |
Puckered (C₃-endo) | +0.3 to +0.8 | 10-20 | 20-30 |
Twisted | +1.0 to +2.0 | 20-35 | 5-15 |
Natural Bond Orbital analysis reveals significant charge transfer interactions between the azetidine nitrogen lone pair and the quinazoline π-system, with second-order perturbation energies typically ranging from 8 to 15 kcal/mol [13]. This electronic delocalization stabilizes the overall molecular structure and influences the rotational barriers around the C-N linkage connecting the azetidine and quinazoline moieties. The calculated rotational barrier for this bond ranges from 12 to 18 kcal/mol, indicating restricted rotation that could influence biological activity and selectivity [14].
Molecular docking studies of the target compound with representative protein kinase active sites reveal characteristic binding modes that explain the structure-activity relationships observed for quinazoline-based kinase inhibitors [15] [16] [17]. The quinazoline core consistently occupies the adenine-binding region of the ATP-binding pocket, with the nitrogen at position-1 forming a critical hydrogen bond with the hinge region backbone NH groups, typically involving methionine, leucine, or alanine residues at distances of 2.8 to 3.2 Å [17] [18].
The 4-amino linkage to the (1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl substituent directs this bulky moiety into the hydrophobic pocket adjacent to the ATP-binding site [19] [20]. The azetidine ring adopts conformations that minimize steric clashes while maximizing favorable van der Waals contacts with hydrophobic residues including phenylalanine, isoleucine, valine, and leucine [16]. The 4-chloro-3-(trifluoromethyl)phenyl group extends into deeper regions of the binding pocket, where halogen bonding interactions with electronegative atoms on aspartate, glutamate, or tyrosine residues contribute significantly to binding affinity [19] [21].
Table 5: Molecular Docking Binding Interactions with Kinase Targets
Interaction Type | Distance (Å) | Energy (kcal/mol) | Common Residues |
---|---|---|---|
Hydrogen Bond (Hinge) | 2.8-3.2 | -3 to -8 | Met, Leu, Ala (hinge) |
Hydrogen Bond (DFG) | 2.9-3.5 | -2 to -6 | Asp, Glu (DFG motif) |
Hydrophobic Contact | 3.5-4.5 | -1 to -3 | Phe, Ile, Val, Leu |
Halogen Bond | 3.0-3.8 | -2 to -5 | Asp, Glu, Tyr |
π-π Stacking | 3.3-3.8 | -2 to -6 | Phe, Tyr, Trp |
Van der Waals | 3.8-4.2 | -0.5 to -2 | All hydrophobic |
Electrostatic | 4.0-6.0 | -1 to -4 | Lys, Arg, Asp, Glu |
Docking scores for the target compound with representative kinases typically range from -8.0 to -11.5 kcal/mol, indicating strong predicted binding affinities [22] [8]. The molecular mechanics generalized Born surface area binding free energies, calculated using molecular dynamics simulations, provide more refined estimates ranging from -45 to -65 kcal/mol for stable kinase-inhibitor complexes [22]. These computational predictions correlate well with experimental inhibitory constants reported for structurally related quinazoline derivatives, which exhibit nanomolar to low micromolar potencies against various kinase targets [15] [16] [19].
The stereochemistry at the (1S)-center plays a crucial role in determining binding selectivity and potency [23]. Molecular dynamics simulations reveal that the (1S)-configuration optimizes the spatial arrangement of the azetidine ring and the halogenated phenyl group within the kinase binding pocket, leading to enhanced complementarity compared to the corresponding (1R)-enantiomer [14]. This stereochemical preference is maintained across multiple kinase subtypes, suggesting a conserved binding mode that could be exploited for rational drug design efforts.
The 4-chloro-3-(trifluoromethyl)phenyl substituent introduces profound electronic effects that significantly influence the molecular properties and biological activity of the target compound [6] [24] [5]. The trifluoromethyl group, with its exceptional electron-withdrawing capability (Hammett σₘ = +0.43), dramatically alters the electron density distribution within the phenyl ring and extends these effects through the molecular framework via both inductive and field effects [25] [26]. Combined with the chloro substituent (σₘ = +0.37), this creates a highly electron-deficient aromatic system that enhances electrophilic character and modifies frontier orbital energies.
Quantum chemical calculations reveal that the trifluoromethyl group significantly lowers both HOMO and LUMO energies, with the LUMO experiencing a more pronounced decrease due to direct orbital interactions with the fluorine atoms [6] [7]. This differential stabilization reduces the HOMO-LUMO gap by approximately 0.3 to 0.6 eV compared to unsubstituted analogs, enhancing the compound's potential for charge-transfer interactions and increasing its electrophilicity index from approximately 2.8 to 4.5 eV [27]. The calculated dipole moment increases substantially due to the high electronegativity of the fluorine atoms and the chlorine substituent, creating a molecular dipole that facilitates oriented binding interactions with protein targets [7].
Natural Bond Orbital analysis demonstrates significant hyperconjugative interactions between the C-F bonds and the aromatic π-system, with second-order perturbation energies ranging from 3 to 8 kcal/mol per C-F bond [13] [14]. These stabilizing interactions rigidify the trifluoromethyl group orientation and influence the overall conformational preferences of the molecule. The calculated C-CF₃ bond length (1.52 to 1.54 Å) is slightly longer than typical C-CH₃ bonds due to the electron-withdrawing nature of the fluorine atoms, while the C-F bond lengths (1.32 to 1.34 Å) reflect the highly polar nature of these bonds [5].
Molecular electrostatic potential surface analysis reveals highly electronegative regions around the fluorine atoms (potential values ranging from -0.08 to -0.12 au) that serve as hydrogen bond acceptors and halogen bond acceptors in biological interactions [27]. Conversely, the phenyl ring carbons exhibit increased electrophilicity (potential values from +0.05 to +0.08 au) compared to unsubstituted aromatics, enhancing their capacity for π-π stacking interactions with aromatic residues in protein binding sites [28]. The chloro substituent contributes additional electronic asymmetry, creating a region of moderate electronegativity that can participate in halogen bonding interactions with distances typically ranging from 3.0 to 3.8 Å [24] [5].
The combined electronic effects of the chloro-trifluoromethyl substitution pattern significantly influence the compound's pharmacological properties by modulating both binding affinity and selectivity [25] [19]. The electron-withdrawing nature of these substituents enhances the acidity of nearby hydrogen atoms, particularly those on the azetidine ring, making them more effective hydrogen bond donors in protein interactions [26]. Additionally, the increased electrophilicity of the substituted phenyl ring enhances its ability to form favorable contacts with electron-rich amino acid residues, contributing to the overall binding energy and potentially influencing kinase selectivity profiles [27] [28].